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molecular formula C9H14N2O B8306055 5-(2-Aminoethyl)-2-methoxyphenylamine

5-(2-Aminoethyl)-2-methoxyphenylamine

Cat. No. B8306055
M. Wt: 166.22 g/mol
InChI Key: BVYRPJPHBGCYDC-UHFFFAOYSA-N
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Patent
US07947761B2

Procedure details

N-[-2-(3-amino-4-methoxyphenyl)ethyl]acetamide hydrochloride, prepared as described in Example 8 (15 g) and 175 mL of 2N HCl were heated at reflux for 6 hours. The solvent was removed by rotary evaporation, and the residue was washed with ethanol. The resulting white precipitate was filtered off and dried in vacuum, yielding 13.7 g (94%) of 5-(2-aminoethyl)-2-methoxyphenylamine (AMMPA) dihydrochloride as white crystals. 1HNMR (DMSO-d6) spectrum was consistent with the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 8
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
175 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][NH:13]C(=O)C)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].Cl>>[NH2:13][CH2:12][CH2:11][C:5]1[CH:6]=[CH:7][C:8]([O:9][CH3:10])=[C:3]([NH2:2])[CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC=1C=C(C=CC1OC)CCNC(C)=O
Step Two
Name
Example 8
Quantity
15 g
Type
reactant
Smiles
Step Three
Name
Quantity
175 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
WASH
Type
WASH
Details
the residue was washed with ethanol
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Name
Type
product
Smiles
NCCC=1C=CC(=C(C1)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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